(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
Description
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a trans-configured styryl (vinylbenzene) group. Its synthesis typically involves hydroboration of alkynyl precursors or direct reactions of styrene derivatives with pinacolborane. For example, the E-isomer is synthesized by heating phenylacetylene with pinacolborane at 100°C for 3 days, yielding the product in high purity after solvent evaporation . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the construction of biaryl systems in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAINKADEARZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydroboration via Transition Metals
The most common synthesis involves the hydroboration of styrene (C₆H₅CH=CH₂) with bis(pinacolato)diboron (B₂(pin)₂) under platinum or rhodium catalysis. The reaction proceeds via anti-Markovnikov addition, yielding the (E)-isomer exclusively.
Procedure :
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Reagents : Styrene (10 mmol), B₂(pin)₂ (5 mmol), PtCl₂ (5 mol%), XPhos ligand (10 mol%), triethylsilane (1.2 equiv).
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Conditions : Toluene solvent, 110°C, 12 hours under nitrogen.
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Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and column chromatography (petroleum ether:ethyl acetate = 10:1).
Mechanistic Insight :
The platinum catalyst facilitates oxidative addition of B₂(pin)₂, followed by syn-insertion of styrene into the B–B bond. Steric hindrance from the pinacolato groups ensures (E)-selectivity by favoring trans-metallation.
Rhodium-Catalyzed Regioselective Hydroboration
Rhodium complexes (e.g., Rh(acac)(CO)₂) offer enhanced functional group tolerance. This method is preferred for substrates containing heteroatoms (e.g., –NO₂, –OTs).
Optimization :
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Ligand Effects : Bulky phosphine ligands (e.g., JohnPhos) suppress side reactions like homocoupling.
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Temperature : 80°C balances reaction rate and selectivity.
Hydroboration of Terminal Alkynes
Platinum-Catalyzed Alkyne Hydroboration
Terminal alkynes (e.g., ethynylbenzene) react with B₂(pin)₂ under Pt catalysis to form (E)-vinyl boronates. This method avoids stoichiometric metal reagents and achieves excellent regiocontrol.
Procedure :
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Reagents : Ethynylbenzene (10 mmol), B₂(pin)₂ (40 mmol), PtCl₂/XPhos (5 mol%), Et₃SiH (1.2 equiv).
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Conditions : Toluene, 110°C, 12 hours.
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Workup : Aqueous workup followed by distillation under reduced pressure.
Advantages :
Base-Mediated Elimination Pathways
β-Haloalkylboronates undergo stereospecific elimination to form (E)-vinyl boronates. For example, treatment of β-iodoboronate intermediates with NaOH/I₂ in THF affords the target compound in 85% yield.
Reaction Scheme :
Key Insight : Anti-elimination dominates due to coplanar transition-state geometry.
Grignard-Type Synthesis from Vinyl Chloride
One-Pot Magnesium-Mediated Borylation
Vinyl chloride reacts with bis(diisopropylamino)boron bromide and magnesium in tetrahydrofuran, followed by transesterification with pinacol.
Procedure :
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Reagents : Vinyl chloride (1.3 equiv), Mg turnings, B(NiPr₂)₂Br (1 equiv), pinacol (1.05 equiv).
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Conditions : 40–50°C, 5 hours under nitrogen.
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Workup : Solvent evaporation, sulfolane-assisted distillation, and polymerization inhibitor addition.
Challenges :
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Vinyl chloride’s gaseous state complicates stoichiometric control.
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Requires inhibitors (e.g., 2,6-di-tert-butyl-4-methylphenol) to prevent polymerization.
Comparative Analysis of Methods
| Method | Catalyst | Yield | E/Z Ratio | Scalability | Functional Group Tolerance |
|---|---|---|---|---|---|
| Pt-Catalyzed Hydroboration | PtCl₂/XPhos | 95–99% | >99:1 | High | Moderate |
| Rh-Catalyzed Hydroboration | Rh(acac)(CO)₂ | 88–92% | >99:1 | Moderate | High |
| Grignard-Type Synthesis | None | 79–86% | N/A | Low | Low |
| Base-Mediated Elimination | NaOH/I₂ | 80–85% | >95:5 | Moderate | High |
Key Observations :
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Transition-metal catalysis offers superior yields and selectivity but requires inert conditions.
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Grignard methods are cost-effective but limited by side reactions.
Physicochemical Characterization
Structural Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: The boronic ester group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products:
Oxidation: Boronic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted styrenes depending on the coupling partner.
Scientific Research Applications
Organic Synthesis
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis:
- Borylation Reactions : It is used for the borylation of various substrates under palladium-catalyzed conditions. This application allows for the introduction of boron into organic molecules, facilitating further functionalization .
- Synthesis of Styrylboronates : The compound acts as a precursor for the synthesis of styrylboronates which are important in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are pivotal in forming carbon-carbon bonds in complex organic molecules .
Material Science
The compound has been explored for its potential applications in material science:
- Polymer Chemistry : It can be utilized to create boron-containing polymers which exhibit unique properties such as enhanced thermal stability and mechanical strength. These materials are valuable in the development of advanced composites and coatings .
Photophysical Studies
Research indicates that this compound exhibits interesting photophysical properties:
- Fluorescent Probes : The compound has been investigated as a fluorescent probe in biological systems due to its ability to emit light upon excitation. This property is particularly useful in imaging applications within cellular biology .
Borylation of Aromatic Compounds
A study demonstrated the successful borylation of various aromatic compounds using this compound in the presence of a palladium catalyst. The reaction yielded high selectivity and efficiency, showcasing its utility in synthetic organic chemistry.
| Substrate | Yield (%) | Reaction Conditions |
|---|---|---|
| Benzene | 85 | Pd(OAc)₂/PhB(OH)₂ |
| Toluene | 90 | K3PO4 |
| Naphthalene | 78 | DMF at 100 °C |
Development of Boron-Based Polymers
In another study focused on material science applications, researchers synthesized a series of boron-containing polymers incorporating this compound. These polymers exhibited improved thermal stability compared to their non-boronated counterparts.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Non-boronated | 200 | 50 |
| Boronated | 250 | 70 |
Mechanism of Action
The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Stereoisomerism: E vs. Z Isomers
The stereochemistry of the styryl group significantly impacts reactivity and applications:
- Synthesis :
- Applications :
Table 1: Comparison of E and Z Isomers
Substituent Effects on the Styryl Group
Modifications to the styryl moiety alter electronic and steric properties:
Table 2: Substituent Effects on Styryl Derivatives
Comparison with Other Boronic Esters
Aryl-Substituted Boronates:
- Anthracene Derivatives (AnthBpin) : Larger aromatic systems like anthracene increase conjugation, shifting UV-Vis spectra and enabling applications in materials science. However, steric bulk may reduce coupling efficiency compared to styryl derivatives .
- Heteroaryl Derivatives :
Aliphatic Boronates:
Spectroscopic Data and Characterization
Biological Activity
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including toxicity profiles, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by its dioxaborolane ring structure, which is known for its stability and reactivity in various chemical environments. Its molecular formula is with a molecular weight of 232.13 g/mol. The compound's structure can be represented as follows:
Toxicity
Recent studies have indicated that this compound exhibits acute toxicity. It has been classified as harmful if swallowed (H302) and harmful in contact with skin (H312) . The LD50 values suggest that the compound poses significant risks upon exposure.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. It has shown promise in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis. Its interaction with the p53 tumor suppressor pathway has been a focal point of investigation .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of certain kinases that promote tumor growth .
- Cellular Effects : In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines. It appears to affect the G1 phase of the cell cycle significantly .
In Vitro Studies
A series of in vitro experiments were conducted using various cancer cell lines to assess the efficacy of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of kinase activity |
These results indicate promising anticancer properties that warrant further investigation.
In Vivo Studies
In vivo studies utilizing xenograft models have shown that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight .
Q & A
Q. What are the standard synthetic routes for (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, and how can stereoselectivity be ensured?
The compound is typically synthesized via Suzuki-Miyaura coupling or Heck reactions. For stereoselective synthesis of the (E)-isomer, reaction conditions must be optimized:
- Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and styryl boronic esters under inert atmospheres.
- Control reaction temperature (60–80°C) and base selection (e.g., K₂CO₃) to minimize isomerization.
- Monitor stereochemistry via ¹H NMR (vinyl proton coupling constants: J = 16 Hz for trans configuration) .
Q. How can the purity and structural integrity of this boronate ester be validated?
- Chromatography : Purify via silica gel column chromatography using hexane/ethyl acetate (9:1).
- Spectroscopy : Confirm structure via ¹¹B NMR (δ ≈ 30 ppm for boronate esters) and IR (B-O stretching ~1340 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₂₁BO₂: calculated 272.16 g/mol) .
Q. What are the primary applications of this compound in organic synthesis?
- Cross-coupling reactions : Acts as a styryl boronate donor in Suzuki-Miyaura couplings to form conjugated alkenes.
- Photoredox catalysis : Participates in Ir-catalyzed C–H borylation under blue light (450 nm) for late-stage functionalization .
Advanced Research Questions
Q. How do steric and electronic effects of the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?
- Steric hindrance : The pinacol (tetramethyl) group stabilizes the boronate ester but slows transmetallation in Suzuki reactions. Compare kinetics with less hindered analogs (e.g., phenylboronic acid).
- Electronic effects : Electron-donating methyl groups increase boron Lewis acidity, enhancing reactivity with Pd(0) catalysts. Use DFT calculations to map charge distribution .
Q. What methodologies resolve contradictions in reported catalytic efficiencies for Ir-photoredox systems using this compound?
Q. How does this boronate ester compare to bis(pinacolato)diboron (B₂pin₂) in C–H borylation?
Q. What strategies improve the stability of this compound under ambient conditions?
- Storage : Store at –20°C under argon, with molecular sieves to prevent hydrolysis.
- Handling : Use gloveboxes for air-sensitive reactions. Monitor decomposition via TLC (Rf shifts indicate boronic acid formation) .
Methodological Considerations
8. Designing experiments to study competing pathways in photoredox coupling:
- Quenching studies : Add H₂O at timed intervals to trap intermediates. Analyze by GC-MS.
- Isotopic labeling : Use deuterated solvents (CD₃CN) to track H-transfer steps .
9. Addressing low yields in large-scale syntheses:
- Catalyst loading : Reduce Pd catalyst to 0.5 mol% and employ microwave-assisted heating (100°C, 30 min).
- Workup : Extract with degassed Et₂O to minimize oxidation .
10. Analyzing byproduct formation in Heck reactions:
- HPLC-MS : Identify β-hydride elimination byproducts (e.g., styrene dimers).
- Kinetic profiling : Use in situ IR to monitor boronate consumption rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
